5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene derivatives are important heterocyclic compounds that are found in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . They have a variety of properties and applications, and are utilized in industrial chemistry and material science as corrosion inhibitors .
Synthesis Analysis
Thiophenes can be synthesized through various methods, including ring-forming multicomponent reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . The stability of the conjugated chain and favorable charge transport properties are warranted by the high polarizability of the thiophene rings .Chemical Reactions Analysis
Thiophene derivatives have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
- Therapeutic Properties : This compound has been reported to possess a wide range of therapeutic properties. Researchers have explored its potential as an effective drug in various disease scenarios . Further studies are needed to uncover specific mechanisms and targets.
- Transition Metal Complexes : The substitution of thiophene rings in this compound can influence its coordination chemistry. Researchers have explored its potential as a ligand in transition metal complexes. These complexes may exhibit catalytic activity in various reactions .
Medicinal Chemistry
Catalysis
Mechanism of Action
While specific information on the mechanism of action of “5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
5-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S3/c14-12-1-2-13(20-12)21(17,18)15-6-3-10(4-7-16)11-5-8-19-9-11/h1-2,5,8-10,15-16H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZZPGXUDFPUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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